

5-Chloro-2,1,3-benzothiadiazole molecular structure and bonding

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Compound of Interest

Compound Name: 5-Chloro-2,1,3-benzothiadiazole

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An In-Depth Technical Guide to the Molecular Structure and Bonding of **5-Chloro-2,1,3-benzothiadiazole**

Introduction

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the development of functional organic materials and pharmacologically active agents.^{[1][2]} As a fused heterocyclic system, it consists of a benzene ring merged with an electron-deficient thiadiazole ring, a combination that imparts unique electronic and photophysical properties.^{[1][3]} This guide focuses on a key derivative, **5-Chloro-2,1,3-benzothiadiazole**, providing a detailed examination of its molecular architecture, bonding characteristics, and the profound implications these features have for its reactivity and application. For researchers and developers, a fundamental understanding of this molecule's structure is paramount to harnessing its potential in materials science and drug discovery.

Molecular Geometry and Physicochemical Profile

5-Chloro-2,1,3-benzothiadiazole is an aromatic heterocyclic compound characterized by a planar bicyclic structure.^[4] The fusion of the electron-rich benzene ring with the electron-poor thiadiazole ring creates a rigid molecular framework. The chlorine atom, substituted at the 5-position of the benzene ring, further modulates the molecule's electronic properties.

Table 1: Core Physicochemical Properties of **5-Chloro-2,1,3-benzothiadiazole**

Property	Value	Source
Molecular Formula	C ₆ H ₃ CIN ₂ S	[4]
Molecular Weight	170.62 g/mol	[4]
CAS Number	2207-32-1	[4]
Appearance	Light yellow to orange powder/crystal	[5]
Exact Mass	169.9705470 Da	[4]

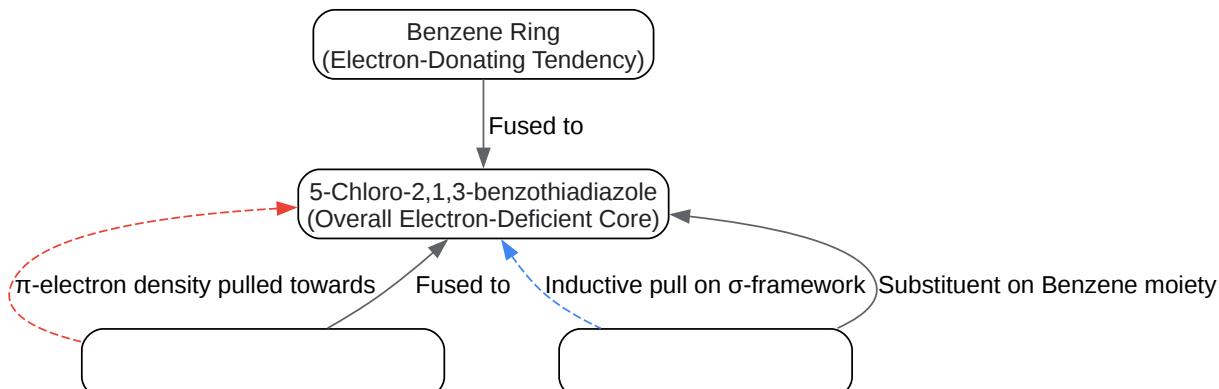
The planarity of the benzothiadiazole system is a critical factor in its application in organic electronics, as it facilitates π - π stacking in the solid state, which is essential for efficient charge transport.

Caption: 2D Molecular structure of **5-Chloro-2,1,3-benzothiadiazole**.

Electronic Structure and Bonding Analysis

The defining electronic feature of the 2,1,3-benzothiadiazole core is its strong electron-accepting (acceptor) nature.[1][3] This property arises from the electronegative nitrogen and sulfur atoms within the five-membered thiadiazole ring, which create a significant π -deficiency.

The incorporation of a chlorine atom at the 5-position further enhances this electron-deficient character. As an electronegative, electron-withdrawing group, the chloro-substituent pulls electron density from the fused benzene ring, modulating the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[6] This tuning of the electronic landscape is a key strategy in molecular engineering. For instance, in the design of donor-acceptor (D-A) polymers for organic electronics, the benzothiadiazole unit serves as the acceptor component.[6] Lowering the LUMO level facilitates electron injection and improves the operational stability of n-type organic field-effect transistors (OFETs).[6]



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Caption: Influence of substituents on the electronic properties of the core.

Reactivity and Synthetic Protocols

The electron-deficient nature of the 2,1,3-benzothiadiazole ring system dictates its reactivity. It is generally reluctant to undergo electrophilic substitution reactions.^[7] When such reactions do occur, substitution preferentially takes place on the carbocyclic benzene ring, primarily at the C4 and C7 positions, which are least influenced by the withdrawing effect of the thiadiazole moiety.^[7]

A foundational reaction for creating functionalized derivatives is the electrophilic nitration of **5-Chloro-2,1,3-benzothiadiazole**. This process introduces a nitro group, which can then be reduced to an amino group—a versatile handle for further molecular elaboration, such as in the synthesis of the muscle relaxant Tizanidine.^{[8][9][10]}

Experimental Protocol: Electrophilic Nitration of **5-Chloro-2,1,3-benzothiadiazole**

This protocol describes the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole, a key intermediate.

Materials:

- **5-Chloro-2,1,3-benzothiadiazole**
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Ice and Deionized Water
- Dichloromethane or Ethyl Acetate (for extraction)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

- Reaction Setup: In a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid to **5-Chloro-2,1,3-benzothiadiazole** with stirring. Ensure the temperature is maintained below 10 °C.
- Addition of Nitrating Agent: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Nitration: Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10-15 °C. The reaction is exothermic and requires careful control.
- Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. The solid product, 5-Chloro-4-nitro-2,1,3-benzothiadiazole, will precipitate.
- Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid. The crude product can be further purified by recrystallization from an appropriate solvent.[11]



Figure 3: Synthetic Workflow for Nitration

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Caption: Key steps in the synthesis of 5-Chloro-4-nitro-2,1,3-benzothiadiazole.

Applications Driven by Core Molecular Properties

The unique structural and electronic characteristics of **5-Chloro-2,1,3-benzothiadiazole** make it a valuable building block in diverse high-technology and pharmaceutical sectors.

- **Organic Electronics:** As previously noted, the strong electron-accepting nature of the benzothiadiazole core is fundamental to its use in organic electronic materials.[1][12] It is frequently incorporated into polymers for organic solar cells, OFETs, and organic light-emitting diodes (OLEDs), where it helps to tune the material's band gap and facilitate electron transport.[1][3]
- **Pharmaceutical Synthesis:** The molecule serves as a crucial starting material for more complex pharmaceutical agents.[13] Its derivative, **4-Amino-5-chloro-2,1,3-benzothiadiazole**, is a pivotal intermediate in the industrial synthesis of Tizanidine, a widely used muscle relaxant.[8][9] The reactivity of the benzothiadiazole system and its substituents allows for the construction of intricate molecular architectures with specific biological activities.[5]
- **Dyes and Pigments:** The extended π -conjugated system of benzothiadiazole derivatives gives rise to their use in advanced dyes and pigments, providing high color fastness and durability for applications ranging from textiles to automotive coatings.[13]

Conclusion

5-Chloro-2,1,3-benzothiadiazole is a molecule whose utility is intrinsically linked to its fundamental structure and bonding. The fusion of a benzene ring with a π -deficient thiadiazole ring, further modulated by a chloro-substituent, creates a planar, electron-accepting scaffold.

This unique electronic profile governs its reactivity and makes it an indispensable component in the rational design of materials for organic electronics and as a key intermediate in pharmaceutical manufacturing. A thorough understanding of these core principles is essential for scientists and engineers seeking to innovate in these advanced fields.

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